N-cinnamylleucine
Description
N-Cinnamylleucine is a synthetic amino acid derivative characterized by the conjugation of a cinnamyl group (a phenylpropanoid moiety) to the nitrogen atom of leucine, a branched-chain aliphatic amino acid. The molecular formula is hypothesized as C₁₅H₁₉NO₃, with a molecular weight of 261.31 g/mol, assuming structural similarity to N-cinnamylglycine (C₁₁H₁₁NO₃, 205.21 g/mol) .
Properties
Molecular Formula |
C15H21NO2 |
|---|---|
Molecular Weight |
247.338 |
IUPAC Name |
4-methyl-2-[[(E)-3-phenylprop-2-enyl]amino]pentanoic acid |
InChI |
InChI=1S/C15H21NO2/c1-12(2)11-14(15(17)18)16-10-6-9-13-7-4-3-5-8-13/h3-9,12,14,16H,10-11H2,1-2H3,(H,17,18)/b9-6+ |
InChI Key |
NALTXKUJVSJCET-RMKNXTFCSA-N |
SMILES |
CC(C)CC(C(=O)O)NCC=CC1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares N-cinnamylleucine (hypothetical data) with structurally related amino acid derivatives:
Note: Hypothetical data for this compound are extrapolated from N-cinnamylglycine and leucine derivatives.
Pharmacokinetic and Metabolic Profiles
- This compound : Likely undergoes hepatic metabolism via cytochrome P450 enzymes, similar to cinnamyl-containing compounds .
- N-Acetylleucine : Rapid renal excretion due to low molecular weight and hydrophilicity .
Research Findings and Therapeutic Potential
- Anti-Inflammatory Activity : Cinnamyl derivatives (e.g., N-cinnamylglycine) inhibit COX-2 and NF-κB pathways, suggesting this compound may share similar mechanisms .
- Neuroprotection: N-Acetylleucine’s success in treating cerebellar ataxia supports exploring branched-chain N-acyl amino acids for neurological applications .
- Metabolic Stability : The cinnamyl group enhances resistance to enzymatic degradation compared to acetyl or methyl groups, as seen in cinnamoylglycine .
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